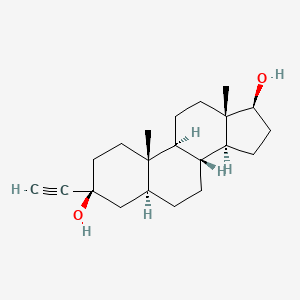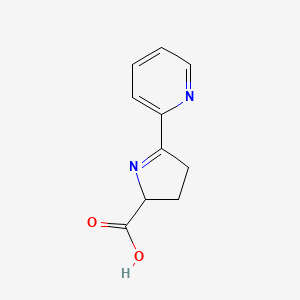
5-(Pyridin-2-yl)-3,4-dihydro-2h-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as 2-Pyridyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (PDPC), is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PDPC is a pyrrole derivative that contains a pyridine ring and a carboxylic acid group. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of PDPC is not fully understood. However, it has been proposed that PDPC may exert its biological effects by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. PDPC has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDPC has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. PDPC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, PDPC has been reported to inhibit bacterial growth by disrupting the bacterial cell membrane.
実験室実験の利点と制限
PDPC has several advantages for laboratory experiments. It is readily synthesized, and its biological activities have been extensively studied. PDPC has also been reported to exhibit low toxicity in vitro and in vivo. However, PDPC has some limitations, including its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on PDPC. One area of interest is the development of PDPC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and antibacterial activities of PDPC. Additionally, further studies are needed to determine the potential therapeutic applications of PDPC in vivo, including its efficacy and safety in animal models of disease.
合成法
PDPC can be synthesized using different methods, including the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate in the presence of ammonium acetate, or the reaction of 2-pyridylhydrazine with ethyl acetoacetate. The latter method has been reported to provide higher yields of PDPC.
科学的研究の応用
PDPC has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and bacterial infections. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PDPC has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PDPC has been reported to exhibit antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,9H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVJGYQUOOQTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1C(=O)O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949709 |
Source


|
| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26927-08-2 |
Source


|
| Record name | Proferrorosamine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026927082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
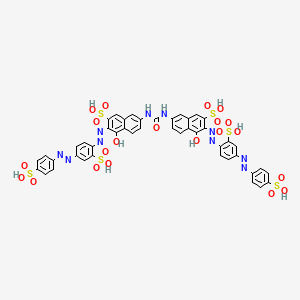
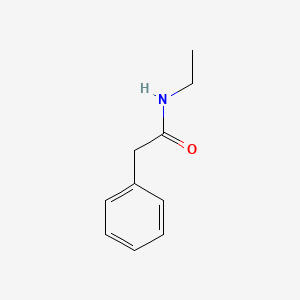

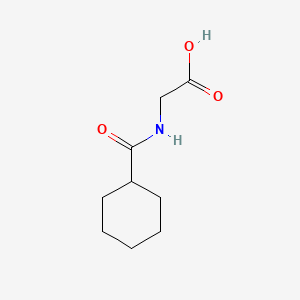

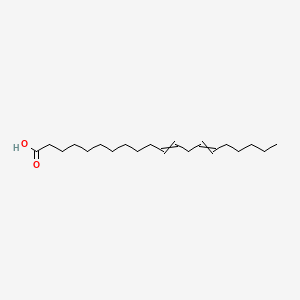
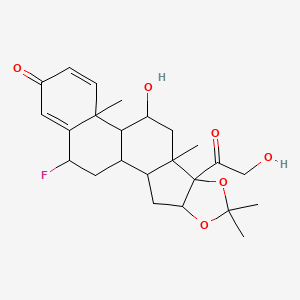
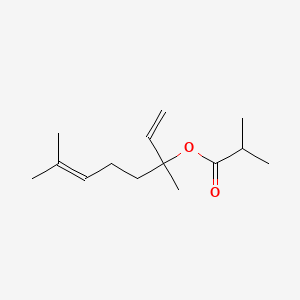
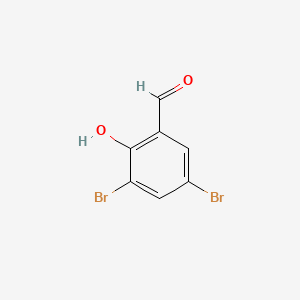
![(1S,16R,18S)-6-hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B1199184.png)
